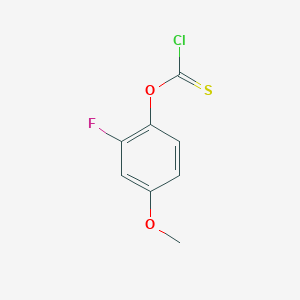
2-Fluoro-4-methoxyphenyl chlorothioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxyphenyl chlorothioformate is an organic compound with the molecular formula C8H6ClFO2S It is a derivative of phenyl chlorothioformate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxyphenyl chlorothioformate typically involves the reaction of 2-fluoro-4-methoxyphenol with thiophosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Fluoro-4-methoxyphenol+Thiophosgene→2-Fluoro-4-methoxyphenyl chlorothioformate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the handling of hazardous reagents like thiophosgene.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-methoxyphenyl chlorothioformate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorothioformate group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-fluoro-4-methoxyphenol and carbon dioxide.
Reduction: Reduction reactions can convert the chlorothioformate group to a thiol or alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Carbamates, esters, or thioesters.
Hydrolysis: 2-Fluoro-4-methoxyphenol and carbon dioxide.
Reduction: Corresponding thiol or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methoxyphenyl chlorothioformate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, by forming carbamate or ester linkages.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-methoxyphenyl chlorothioformate involves the reactivity of the chlorothioformate group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to the formation of stable carbamate or ester linkages.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Chlorothioformate: The parent compound without the fluorine and methoxy substituents.
2-Fluorophenyl Chlorothioformate: Lacks the methoxy group.
4-Methoxyphenyl Chlorothioformate: Lacks the fluorine atom.
Uniqueness
2-Fluoro-4-methoxyphenyl chlorothioformate is unique due to the presence of both the fluorine and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. The fluorine atom can enhance the electrophilicity of the chlorothioformate group, while the methoxy group can provide steric and electronic effects that modulate the compound’s behavior in different environments.
Propiedades
Fórmula molecular |
C8H6ClFO2S |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
O-(2-fluoro-4-methoxyphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H6ClFO2S/c1-11-5-2-3-7(6(10)4-5)12-8(9)13/h2-4H,1H3 |
Clave InChI |
JFDPDDOSPQJXEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC(=S)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B13400881.png)
![1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one](/img/structure/B13400886.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)

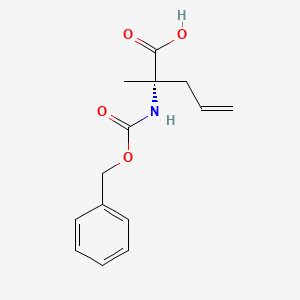

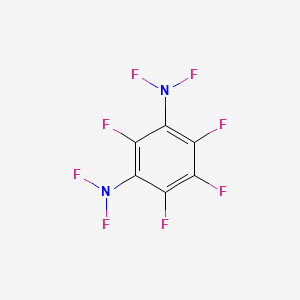
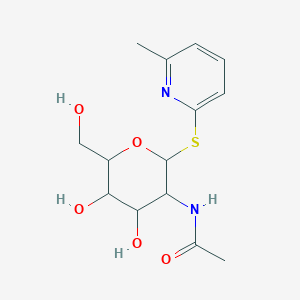

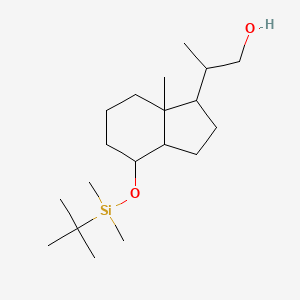
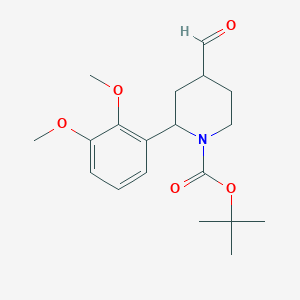
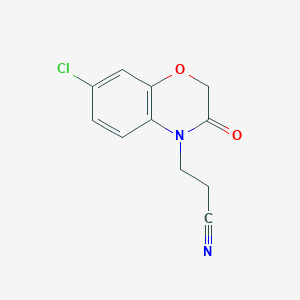
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
